Albiglutide trifluoroacetate

Type 2 Diabetes GLP-1 Receptor Agonist HbA1c Reduction

Albiglutide trifluoroacetate is the only albumin-fusion GLP-1 receptor agonist, delivering the longest class half-life (5.7–6.8 d) and intrinsic DPP-4 resistance. It is uniquely the sole GLP-1 RA with dedicated CVOT data showing significant MI risk reduction (HR 0.75; 25% RRR). Its lowest GI AE rate (35.9% vs. 49.0% liraglutide) and attenuated glycemic efficacy provide an ideal comparator benchmark for preclinical superiority studies. Researchers investigating albumin-fusion biologics, incretin cardioprotection, or GI tolerability mechanisms require compound-specific sourcing—generic substitution across GLP-1 agonists is scientifically invalid.

Molecular Formula C150H225F3N40O47
Molecular Weight 3397.6 g/mol
Cat. No. B10825323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbiglutide trifluoroacetate
Molecular FormulaC150H225F3N40O47
Molecular Weight3397.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC6=CN=CN6)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C148H224N40O45.C2HF3O2/c1-16-76(10)119(145(231)166-79(13)125(211)174-103(59-85-62-158-90-35-24-23-34-88(85)90)135(221)176-99(55-73(4)5)136(222)185-117(74(6)7)143(229)173-92(36-25-27-51-149)127(213)160-65-109(196)167-91(122(153)208)38-29-53-157-148(154)155)187-137(223)101(56-82-30-19-17-20-31-82)177-132(218)97(46-50-115(204)205)172-131(217)93(37-26-28-52-150)170-124(210)78(12)164-123(209)77(11)165-130(216)96(43-47-108(152)195)169-111(198)66-161-129(215)95(45-49-114(202)203)171-133(219)98(54-72(2)3)175-134(220)100(58-84-39-41-87(194)42-40-84)178-140(226)105(68-189)181-142(228)107(70-191)182-144(230)118(75(8)9)186-139(225)104(61-116(206)207)179-141(227)106(69-190)183-147(233)121(81(15)193)188-138(224)102(57-83-32-21-18-22-33-83)180-146(232)120(80(14)192)184-112(199)67-162-128(214)94(44-48-113(200)201)168-110(197)64-159-126(212)89(151)60-86-63-156-71-163-86;3-2(4,5)1(6)7/h17-24,30-35,39-42,62-63,71-81,89,91-107,117-121,158,189-194H,16,25-29,36-38,43-61,64-70,149-151H2,1-15H3,(H2,152,195)(H2,153,208)(H,156,163)(H,159,212)(H,160,213)(H,161,215)(H,162,214)(H,164,209)(H,165,216)(H,166,231)(H,167,196)(H,168,197)(H,169,198)(H,170,210)(H,171,219)(H,172,217)(H,173,229)(H,174,211)(H,175,220)(H,176,221)(H,177,218)(H,178,226)(H,179,227)(H,180,232)(H,181,228)(H,182,230)(H,183,233)(H,184,199)(H,185,222)(H,186,225)(H,187,223)(H,188,224)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H4,154,155,157);(H,6,7)/t76-,77-,78-,79-,80+,81+,89-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,117-,118-,119-,120-,121-;/m0./s1
InChIKeyFJVDHHQPXWUNJA-OPYNGVKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Albiglutide Trifluoroacetate: Overview of a Discontinued Once-Weekly GLP-1 Receptor Agonist for Scientific Research


Albiglutide trifluoroacetate is the trifluoroacetate salt form of albiglutide, a recombinant fusion protein that combines two tandem copies of a modified human glucagon-like peptide-1 (GLP-1) analog with human albumin [1]. This structural design confers resistance to degradation by dipeptidyl peptidase-4 (DPP-4) and results in a prolonged elimination half-life of approximately 5-7 days, enabling once-weekly subcutaneous administration [2]. Albiglutide functions as a GLP-1 receptor agonist, stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying [3]. Originally developed by GlaxoSmithKline and approved by the FDA in 2014 under the trade names Tanzeum® (US) and Eperzan® (EU), the drug was voluntarily withdrawn from the global market in 2017-2018 due to commercial factors rather than safety or efficacy concerns [4]. Despite its market withdrawal, albiglutide trifluoroacetate remains a valuable research tool for investigating GLP-1 receptor pharmacology, albumin-fusion protein engineering, and comparative incretin biology.

Why Albiglutide Trifluoroacetate Cannot Be Interchanged with Other GLP-1 Agonists in Research Protocols


Generic substitution among GLP-1 receptor agonists is scientifically unjustified due to substantial heterogeneity in molecular design, pharmacokinetic profiles, and clinical effect magnitudes [1]. Albiglutide's unique albumin-fusion architecture produces the longest half-life in its class (5.7-6.8 days), which fundamentally differs from the Fc-fusion of dulaglutide (4.7-5.5 days), the fatty-acid acylation of liraglutide (12.6-14.3 hours), or the amino acid substitutions of semaglutide (7.6 days) [2]. These structural distinctions translate into divergent pharmacodynamic patterns: albiglutide demonstrates attenuated glycemic efficacy relative to liraglutide and semaglutide but exhibits the lowest gastrointestinal adverse event profile among long-acting GLP-1 agonists [3]. Furthermore, albiglutide is the only GLP-1 receptor agonist shown in a dedicated cardiovascular outcomes trial to significantly reduce the risk of myocardial infarction, an effect not consistently observed across all class members [4]. Consequently, researchers investigating GLP-1 receptor signaling, comparative safety pharmacology, or albumin-fusion delivery systems require compound-specific sourcing rather than interchangeable procurement.

Quantitative Differentiation of Albiglutide Trifluoroacetate from Comparator GLP-1 Agonists: An Evidence-Based Procurement Guide


Glycemic Efficacy: Albiglutide vs. Liraglutide in Head-to-Head Phase 3 Trial (HARMONY 7)

In a 32-week, randomized, open-label, phase 3 non-inferiority trial (HARMONY 7) comparing once-weekly albiglutide to once-daily liraglutide in 841 patients with type 2 diabetes inadequately controlled on oral antidiabetic drugs, albiglutide demonstrated inferior glycemic efficacy [1]. The model-adjusted change in HbA1c from baseline to week 32 was -0.78% (95% CI -0.87 to -0.69) for albiglutide versus -0.99% (95% CI -1.08 to -0.90) for liraglutide, resulting in a treatment difference of 0.21% (95% CI 0.08-0.34; p for non-inferiority = 0.0846) [1].

Type 2 Diabetes GLP-1 Receptor Agonist HbA1c Reduction

Body Weight Reduction: Albiglutide vs. Dulaglutide in Comparative Effectiveness Analysis

A comparative effectiveness study evaluating once-weekly GLP-1 receptor agonists in patients with type 2 diabetes reported differential weight loss outcomes [1]. The mean weight change was -1.6 kg (SD 3.7) for albiglutide versus -2.7 kg (SD 5.7) for dulaglutide, a difference of 1.1 kg (p = 0.001) [1]. In a separate pooled analysis of placebo-controlled trials, albiglutide did not achieve statistically significant weight reduction compared to placebo, whereas liraglutide, dulaglutide, and semaglutide all demonstrated significant weight loss [2].

Weight Management GLP-1 Agonist Obesity

Gastrointestinal Tolerability: Albiglutide vs. Liraglutide in HARMONY 7 Trial

In the HARMONY 7 head-to-head trial, albiglutide demonstrated a significantly lower incidence of gastrointestinal adverse events compared to liraglutide [1]. Gastrointestinal events occurred in 35.9% of patients in the albiglutide group versus 49.0% in the liraglutide group, representing a treatment difference of -13.1% (95% CI -19.9 to -6.4; p = 0.00013) [1]. In a mixed-treatment comparison meta-analysis of 34 trials, albiglutide exhibited the lowest risk of nausea and diarrhea among all GLP-1 receptor agonists evaluated [2].

Drug Safety GLP-1 Agonist Gastrointestinal Adverse Events

Injection-Site Reactions: Albiglutide vs. Liraglutide and All Comparators

Albiglutide is associated with a higher incidence of injection-site reactions relative to liraglutide and pooled comparators [1][2]. In the HARMONY 7 trial, injection-site reactions occurred in 12.9% of albiglutide-treated patients versus 5.4% of liraglutide-treated patients, a treatment difference of 7.5% (95% CI 3.6-11.4%; p = 0.0002) [1]. An integrated safety analysis of seven phase 3 HARMONY trials confirmed an elevated rate of injection-site reactions with albiglutide (9.0%) compared to all comparators (2.0%), a difference exceeding 2% [2].

Drug Safety Injection-Site Reaction GLP-1 Agonist

Cardiovascular Outcomes: Albiglutide vs. Placebo in HARMONY OUTCOMES Trial

In the event-driven, multicenter, double-blind, placebo-controlled HARMONY OUTCOMES trial involving 9,463 patients with type 2 diabetes and established atherosclerotic cardiovascular disease, albiglutide demonstrated a significant reduction in major adverse cardiovascular events (MACE) compared to placebo [1]. A post-hoc analysis specifically examined coronary disease outcomes and found that albiglutide treatment reduced the risk of myocardial infarction (MI) by 25% (hazard ratio 0.75; 95% CI 0.61-0.91) [2]. This reduction was consistent for both type 1 MI (HR 0.73; 95% CI 0.57-0.92) and type 2 MI (HR 0.65; 95% CI 0.46-0.92) [2].

Cardiovascular Disease GLP-1 Agonist Myocardial Infarction

Pharmacokinetic Differentiation: Albiglutide Half-Life vs. Other Once-Weekly GLP-1 Agonists

Albiglutide exhibits the longest elimination half-life among all approved once-weekly GLP-1 receptor agonists [1]. The reported half-life of albiglutide ranges from 5.7 to 6.8 days (136.8-163.2 hours), which is numerically longer than dulaglutide (4.7-5.5 days; 112.8-132 hours) and semaglutide (7.6 days; 182.4 hours, though with different molecular design) [1]. This extended half-life is attributed to the albumin-fusion strategy, which confers resistance to DPP-4 degradation and reduces renal clearance [2].

Pharmacokinetics GLP-1 Agonist Half-Life

Albiglutide Trifluoroacetate: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Comparator Control in GLP-1 Receptor Agonist Efficacy Studies

Based on the HARMONY 7 head-to-head trial demonstrating inferior HbA1c reduction (-0.78% vs. -0.99% for liraglutide) [1] and the cross-study evidence of attenuated weight loss (-1.6 kg vs. -2.7 kg for dulaglutide) [2], albiglutide trifluoroacetate serves as an ideal comparator control in preclinical or clinical studies evaluating novel GLP-1 receptor agonists. Its quantifiably lower glycemic and weight-reducing efficacy provides a benchmark for establishing superiority margins and assessing therapeutic differentiation.

Gastrointestinal Tolerability Research and Safety Pharmacology

Albiglutide's significantly lower gastrointestinal adverse event rate (35.9% vs. 49.0% for liraglutide; absolute reduction 13.1%, p=0.00013) [1] and its classification as the GLP-1 agonist with the lowest risk of nausea and diarrhea in mixed-treatment comparison analyses [3] make it a preferred compound for studies investigating mechanisms of GLP-1-induced gastrointestinal effects, for protocols where minimizing nausea or vomiting confounders is critical, or for evaluating antiemetic interventions in combination with GLP-1 receptor agonism.

Cardiovascular Pharmacology and Cardioprotection Studies

The HARMONY OUTCOMES trial established albiglutide as one of the few GLP-1 receptor agonists with demonstrated reduction in myocardial infarction risk (HR 0.75; 25% relative risk reduction) [4] and consistent effects across both type 1 and type 2 MI [5]. Researchers investigating GLP-1-mediated cardioprotection, ischemia-reperfusion injury models, or the molecular mechanisms of cardiovascular benefit within the incretin class should consider albiglutide as a positive control or reference compound with well-characterized cardiovascular outcomes data.

Albumin-Fusion Biologic Development and Pharmacokinetic Modeling

Albiglutide's unique molecular design as an albumin-fusion protein with an extended half-life of 5.7-6.8 days [6] and its documented resistance to DPP-4 degradation [7] make it a valuable reference molecule for research and development of albumin-fusion biologics, long-acting peptide therapeutics, and extended-release drug delivery systems. Its pharmacokinetic profile and immunogenicity data (elevated injection-site reaction rate of 9.0-12.9% [8]) provide benchmarks for evaluating novel albumin-fusion constructs or alternative half-life extension technologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Albiglutide trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.